molecular formula C₁₈H₂₂D₃NO B1150908 (+)-Cyclazocine-d3

(+)-Cyclazocine-d3

Cat. No.: B1150908
M. Wt: 274.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Cyclazocine-d3 is a deuterated analog of the opioid receptor modulator (+)-cyclazocine (CAS: 7313-87-3) . Deuteration involves replacing three hydrogen atoms with deuterium, a stable isotope, to alter pharmacokinetic properties such as metabolic stability and bioavailability. This modification is common in drug development to enhance compound utility in analytical studies, such as mass spectrometry-based quantification, where deuterated analogs serve as internal standards . The non-deuterated parent compound, (+)-cyclazocine, is a benzomorphan derivative with mixed opioid receptor activity (κ-opioid receptor agonism and μ-opioid receptor partial agonism), historically studied for analgesia and addiction treatment .

Properties

Molecular Formula

C₁₈H₂₂D₃NO

Molecular Weight

274.42

Synonyms

(2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol-d3;  (+)-Cyclazocine-d3;  (+)-cis-Cyclazocine-d3;  (+)-α-Cyclazocine-d3;  MCV 4511-d3;  NIH 10449-d3;  d-Cyclazocine-d3; _x000B_

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (+)-Cyclazocine-d3 vs. (-)-Cyclazocine-d3

Non-deuterated (+)-cyclazocine exhibits higher κ-opioid receptor affinity than its (-)-enantiomer, suggesting similar stereoselective differences in deuterated forms .

Table 1: Key Properties of Cyclazocine Derivatives
Compound CAS Number Deuteration Opioid Receptor Profile Primary Use
(+)-Cyclazocine 7313-87-3 None κ-agonist, μ-partial agonist Analgesia research
This compound Not listed Yes (3H→D) Presumed similar to parent Analytical internal standard
(-)-Cyclazocine-d3 Not listed Yes (3H→D) Lower κ-affinity (inferred) Comparative metabolic studies

Non-Deuterated vs. Deuterated Forms

Deuteration in this compound reduces hepatic metabolism via the isotope effect, prolonging half-life compared to (+)-cyclazocine. This is critical for its role in analytical workflows, where stable isotopic labeling minimizes interference with analyte detection .

Comparison with Other Deuterated Pharmaceuticals

While this compound is specific to opioid research, other deuterated compounds in the evidence (e.g., oseltamivir-d3 phosphate and oseltamivir-d3 acid) highlight broader trends in deuteration:

  • Oseltamivir-d3 acid (CAS: 1242184-43-5): Active deuterated metabolite with enhanced stability for pharmacokinetic modeling .
Table 2: Deuteration Impact Across Drug Classes
Compound Therapeutic Class Deuteration Purpose Key Advantage
This compound Opioid receptor Analytical standardization Reduces metabolic degradation
Oseltamivir-d3 acid Antiviral Metabolic stability Improved half-life in plasma

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.